An In-depth Technical Guide to the Physical Properties of N,N'-Diphenylacetamidine
An In-depth Technical Guide to the Physical Properties of N,N'-Diphenylacetamidine
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of N,N'-Diphenylacetamidine (CAS No. 622-15-1). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document consolidates available data on its physical characteristics, provides standardized protocols for their experimental determination, discusses its chemical behavior, and outlines essential safety and handling procedures.
Introduction and Significance
N,N'-Diphenylacetamidine is an organic compound featuring a core acetamidine functional group substituted with two phenyl groups on the nitrogen atoms. Amidines, as a class of compounds, are recognized for their basicity and their utility as versatile intermediates in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules. The presence of the phenyl groups in N,N'-Diphenylacetamidine influences its steric and electronic properties, making it a valuable building block in medicinal chemistry and materials science. Understanding its physical properties is paramount for its effective use in synthesis, for purification, and for the development of new chemical entities.
Molecular Structure and Physical Characteristics
The structural integrity of a molecule dictates its physical and chemical behavior. N,N'-Diphenylacetamidine's structure is characterized by a central carbon double-bonded to one nitrogen and single-bonded to another, with each nitrogen atom also bonded to a phenyl group.
Caption: Molecular structure of N,N'-Diphenylacetamidine.
The key physical properties of N,N'-Diphenylacetamidine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 622-15-1 | [1][2] |
| Molecular Formula | C₁₃H₁₂N₂ | [3][4] |
| Molecular Weight | 196.25 g/mol | [3] |
| Appearance | White to yellow to beige crystalline powder or crystals | [3] |
| Melting Point | 136-139 °C | [3][5] |
| Boiling Point | 323.14 °C (rough estimate) | [3] |
| Solubility | Slightly soluble in chloroform and methanol | [3] |
| Stability | Moisture sensitive | [1][3] |
Experimental Determination of Physical Properties
Accurate determination of physical properties is fundamental to chemical research. Below are standardized protocols for measuring the melting point and solubility of N,N'-Diphenylacetamidine.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.
Protocol:
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Sample Preparation: A small amount of dry, crystalline N,N'-Diphenylacetamidine is placed in a capillary tube and packed to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Heating: The sample is heated at a rate of 10-15 °C per minute initially.
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Observation: As the temperature approaches the expected melting point (around 130 °C), the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
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Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, recrystallization, and formulation.
Protocol:
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Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, methanol, chloroform, hexane).
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Sample Preparation: Approximately 10 mg of N,N'-Diphenylacetamidine is placed into a series of test tubes.
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Solvent Addition: 1 mL of a selected solvent is added to each test tube.
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Observation: The mixture is agitated at room temperature, and the solubility is observed. If the solid dissolves, it is considered soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
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Heating (Optional): For samples that are insoluble at room temperature, the mixture can be gently heated to assess solubility at elevated temperatures.
Spectral Properties (Theoretical)
| Technique | Predicted Characteristics |
| ¹H NMR | - Aromatic protons (Ph-H): ~7.0-7.5 ppm (multiplet, 10H)- Amidine proton (N-H): Broad singlet, chemical shift dependent on solvent and concentration- Methyl protons (-CH₃): ~2.0-2.3 ppm (singlet, 3H) |
| ¹³C NMR | - Aromatic carbons: ~120-145 ppm- Amidine carbon (C=N): ~150-160 ppm- Methyl carbon (-CH₃): ~15-25 ppm |
| IR (Infrared) | - N-H stretch: ~3300-3400 cm⁻¹ (broad)- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C=N stretch: ~1640-1680 cm⁻¹- C=C stretch (aromatic): ~1450-1600 cm⁻¹ |
| Mass Spec (EI) | - Molecular Ion (M⁺): m/z = 196 |
Synthesis and Reactivity
Synthesis: N,N'-Diphenylacetamidine can be synthesized through various methods, a common approach being the reaction of N-phenylacetamide with aniline in the presence of a dehydrating agent or via the Pinner reaction of acetonitrile with aniline hydrochloride.
Reactivity: The amidine functional group imparts basic properties to the molecule, allowing it to readily form salts with acids. It is known to be sensitive to moisture, suggesting it can undergo hydrolysis, particularly under acidic or basic conditions, to yield N-phenylacetamide and aniline. It has been reported to form adducts with phosgene and oxalyl chloride.
Safety and Handling
N,N'-Diphenylacetamidine is considered hazardous. The following is a summary of safety information from available Safety Data Sheets (SDS).[1][2]
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Hazards: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[2]
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Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use in a well-ventilated area. Wear protective gloves, eye protection, and clothing.[1][2]
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First Aid:
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Storage: Store in a well-ventilated place. Keep container tightly closed. It is moisture-sensitive and should be stored under an inert atmosphere.[1][3]
Applications in Research and Drug Development
Amidine-containing compounds are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their involvement in crucial biological interactions. They are often found in compounds with antimicrobial, antiviral, and anticancer activities. N,N'-Diphenylacetamidine serves as a valuable precursor for the synthesis of more complex molecules, including heterocyclic systems and dyes.[3] Its derivatives are being explored for their potential as fluorescent labels for biomolecules.[3][6]
References
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). [Link]
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SpectraBase. (n.d.). N(1)-METHYL-N(1),N(2)-DIPHENYLACETAMIDINE - Optional[13C NMR] - Chemical Shifts. [Link]
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LookChem. (n.d.). Cas 622-15-1,N,N'-Diphenylformamidine. [Link]
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PubChem. (n.d.). N,N-Diphenylacetamide. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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NIST. (n.d.). Methanimidamide, N,N'-diphenyl-. [Link]
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SpectraBase. (n.d.). N,N'-diphenylformamidine - Optional[13C NMR] - Spectrum. [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]
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NIST. (n.d.). Formamide, N,N-diphenyl-. [Link]
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The Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]
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SpectraBase. (n.d.). N,N'-Diphenyl-p-Phenylenediamine - Optional[ATR-IR] - Spectrum. [Link]
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NIST. (n.d.). 1,4-Benzenediamine, N,N'-diphenyl-. [Link]
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